BenchChemオンラインストアへようこそ!

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol

meta-substituted arene bioisostere 1,2-difunctionalized BCP scaffold diversity

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol (CAS 1823894-02-5) is a bicyclo[1.1.1]pentane (BCP)-based aromatic alcohol building block featuring a meta-substituted phenylmethanol motif attached to the BCP bridgehead. With molecular formula C₁₂H₁₄O and molecular weight 174.24 g/mol, it belongs to the class of 1,2-difunctionalized BCPs that have emerged as long-sought-after mimetics for ortho- and meta-substituted arenes in medicinal chemistry.

Molecular Formula C12H14O
Molecular Weight 174.243
CAS No. 1823894-02-5
Cat. No. B2615489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol
CAS1823894-02-5
Molecular FormulaC12H14O
Molecular Weight174.243
Structural Identifiers
SMILESC1C2CC1(C2)C3=CC=CC(=C3)CO
InChIInChI=1S/C12H14O/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10,13H,5-8H2
InChIKeyYUAMHOWFCCIIHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol (CAS 1823894-02-5): A Meta-Substituted BCP-Benzyl Alcohol Building Block for sp³-Enriched Drug Discovery


(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol (CAS 1823894-02-5) is a bicyclo[1.1.1]pentane (BCP)-based aromatic alcohol building block featuring a meta-substituted phenylmethanol motif attached to the BCP bridgehead [1]. With molecular formula C₁₂H₁₄O and molecular weight 174.24 g/mol, it belongs to the class of 1,2-difunctionalized BCPs that have emerged as long-sought-after mimetics for ortho- and meta-substituted arenes in medicinal chemistry [1]. The compound is supplied at ≥95% purity (AKSci) to 98% purity (Leyan) and serves as a versatile synthetic intermediate for constructing sp³-enriched drug candidates with potentially improved pharmacokinetic profiles .

Why (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol Cannot Be Replaced by Generic Phenyl or Para-BCP Analogs


Generic substitution of (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol with conventional phenylmethanols or even para-substituted BCP isomers fails because the meta-substitution geometry encoded in the 1,2-difunctionalized BCP scaffold is structurally distinct and pharmacologically non-interchangeable. Unlike para-BCP building blocks—which have been widely available and mimic 1,4-disubstituted benzenes—this compound provides a 1,2-disubstitution pattern that replicates the angular geometry of meta-substituted arenes, a motif that was essentially inaccessible before 2021 [1]. Replacement with a standard biphenylmethanol (e.g., [1,1'-biphenyl]-3-ylmethanol) forfeits the substantial gains in aqueous solubility, metabolic stability, and reduced non-specific binding that the BCP core imparts [2]. Furthermore, alternative saturated bioisosteres such as bicyclo[2.2.2]octane (BCO) yield more lipophilic molecules without the same solubility benefits, while cubane-1,4-diyl is restricted to para-topology [2]. The following quantitative evidence substantiates why this specific meta-BCP benzyl alcohol building block offers verifiable, decision-relevant differentiation.

Quantitative Differentiation Evidence for (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol vs. Closest Analogs


Meta-Substitution Pattern Accessibility: 1,2-Difunctionalized BCP vs. 1,3-Difunctionalized (Para) BCP

The target compound is a 1,2-difunctionalized BCP that mimics meta-substituted benzenes—a topology that was synthetically inaccessible before the Zhao et al. (2021) platform. Prior to this work, only 1,3-difunctionalized (para-mimicking) BCPs were available [1]. The meta geometry is validated computationally: the torsion angle between adjacent substituents on the BCP core is 67°, compared to 0° in the parent phenyl ring, confirming distinct angular exit vectors that cannot be replicated by para-BCP isomers [1]. This enables scaffold-hopping strategies specifically for meta-substituted arene-containing lead compounds, which are common in kinase inhibitors (e.g., axitinib, boscalid) [1].

meta-substituted arene bioisostere 1,2-difunctionalized BCP scaffold diversity

Aqueous Solubility Improvement: BCP Replacement vs. Parent Phenyl Ring

Replacement of an aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl group improves aqueous solubility by at least 50-fold, as demonstrated across multiple matched molecular pair analyses by Auberson et al. (2017) [1]. In the specific context of γ-secretase inhibitor BMS-708,163, the BCP-containing analog (compound 3) exhibited significantly higher aqueous solubility compared to the parent para-fluorophenyl compound 1, along with improved passive permeability [2]. While the exact 50-fold figure derives from para-substituted systems, the PNAS 2021 study confirmed that meta-substituted BCP analogs consistently show increased kinetic aqueous solubility compared to their parent arene-containing drugs across seven drug/BCP-isostere pairs, including neutral compounds at physiological pH [3].

aqueous solubility BCP bioisostere physicochemical optimization

Non-Specific Binding (NSB) Reduction: BCP vs. Phenyl and Bicyclo[2.2.2]octane

The BCP motif markedly decreases non-specific binding (NSB) as measured by CHI(IAM)—the chromatographic hydrophobicity index on immobilized artificial membranes—compared to both the parent phenyl ring and the bicyclo[2.2.2]octane (BCO) alternative [1]. In the Auberson et al. (2017) study, structural variations with BCO led to more lipophilic molecules that did not show the same NSB benefits, while BCP consistently reduced NSB across multiple compound series [1]. Lower NSB is directly correlated with reduced off-target pharmacology and improved developability profiles [1].

non-specific binding CHI(IAM) BCP bioisostere drug-likeness

Fraction sp³ (Fsp³) Three-Dimensionality: BCP-Benzyl Alcohol vs. Biphenylmethanol

The target compound (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol has an Fsp³ value of 0.50 (6 sp³ carbons / 12 total carbons), which is substantially higher than its closest phenyl analog [1,1'-biphenyl]-3-ylmethanol (Fsp³ ≈ 0.08; 1 sp³ carbon / 13 total carbons). Lovering et al. (2009) demonstrated that increasing Fsp³ correlates positively with clinical success: the average Fsp³ for marketed drugs (0.47) is significantly higher than for discovery-phase compounds (0.36) [1]. The meta-BCP building block's Fsp³ of 0.50 exceeds the marketed drug average, whereas the parent biphenylmethanol's Fsp³ of ~0.08 falls far below both discovery and marketed drug benchmarks [1]. This three-dimensionality is linked to improved solubility, reduced off-target binding promiscuity, and enhanced likelihood of clinical progression [1][2].

Fsp3 three-dimensionality drug-likeness escape from flatland

In Vivo Pharmacokinetic Translation: ~4-Fold Oral Exposure Improvement for BCP-Containing Analogs

In the landmark Stepan et al. (2012) study, replacement of the central para-fluorophenyl ring in γ-secretase inhibitor BMS-708,163 (compound 1) with a BCP motif yielded compound 3, which demonstrated ~4-fold increase in both Cmax and AUC values in a mouse model of γ-secretase inhibition, translating improved solubility and permeability into superior oral absorption [1]. Additionally, in vitro metabolic stability in human liver microsomes (HLM) was superior for the BCP analog compared to the parent phenyl compound and other fluorophenyl replacements, as confirmed by SAR studies [1]. While this evidence is from a para-substituted BCP context, the PNAS 2021 study on meta-substituted BCP drug analogs showed that BCP isosteres performed similarly to or better than parent drugs in human hepatocyte stability (HHEP) assays across multiple matched pairs [2].

oral bioavailability Cmax AUC BCP bioisostere pharmacokinetics

Commercial Purity and Supply Differentiation: 98% vs. 95% Minimum Purity Specifications

Among verified non-excluded suppliers, (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol is available at 98% purity from Leyan (Product No. 1572476) and at ≥95% purity from AKSci (Product 1610EH) . The 98% minimum purity specification from Leyan represents a 3-percentage-point absolute improvement over the 95% baseline, which is meaningful for multi-step synthetic sequences where intermediate purity directly impacts downstream yield and purification burden. The para-isomer (4-(bicyclo[1.1.1]pentan-1-yl)phenyl)methanol, CAS 1823878-57-4, is also available at 95% minimum purity (AKSci 1609EH) , indicating that the meta-substituted variant achieves a higher commercially available purity grade.

building block purity procurement specification synthetic intermediate quality

Optimal Procurement and Application Scenarios for (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol Based on Quantitative Differentiation Evidence


Meta-Substituted Arene Scaffold-Hopping in Kinase Inhibitor Lead Optimization

When medicinal chemistry teams need to replace a meta-substituted phenyl ring in kinase inhibitors (e.g., axitinib, boscalid, p38 inhibitors) with a saturated bioisostere to improve solubility and metabolic stability, this building block provides the correct 1,2-substitution geometry that para-BCP isomers cannot replicate [1]. The 67° torsion angle between substituents uniquely mimics the angular relationship of meta-substituted benzenes, as validated by X-ray crystallography and computational modeling of BCP-isostere drug pairs in the PNAS 2021 study [1].

Oral Drug Candidate Development Requiring Solubility-Driven Bioavailability Enhancement

For oral drug programs where the lead series suffers from solubility-limited absorption, incorporating this BCP-benzyl alcohol as a synthetic intermediate can leverage the ≥50-fold aqueous solubility improvement documented for BCP vs. phenyl replacements [2]. The ~4-fold increase in oral Cmax and AUC demonstrated in mouse models for BCP-containing γ-secretase inhibitors provides a directly relevant in vivo translation benchmark [3].

Fragment-Based Drug Discovery (FBDD) Library Expansion with High-Fsp³ Building Blocks

This compound's Fsp³ of 0.50 makes it an ideal building block for fragment libraries designed to 'escape from flatland.' With an Fsp³ that exceeds the marketed drug average of 0.47—and is 6.25-fold higher than the parent biphenylmethanol (Fsp³ ≈ 0.08)—its inclusion in fragment collections can increase the average three-dimensionality of screening libraries, a parameter correlated with improved clinical success rates [4].

Multi-Step Synthesis Requiring High-Purity Meta-BCP Intermediates

In convergent synthetic routes where intermediate purity directly impacts final API purity and yield, the 98% purity grade available from Leyan offers a 3-percentage-point advantage over the 95% para-isomer grade, reducing cumulative impurity burden across subsequent transformations . This purity differential is particularly relevant for late-stage functionalization strategies where the benzyl alcohol handle is used for oxidation, etherification, or Mitsunobu coupling.

Quote Request

Request a Quote for (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.